3-(4-Propoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(4-propoxyphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-2-12-25-17-7-4-15(5-8-17)6-9-18(24)23-13-16(14-23)22-19-20-10-3-11-21-19/h3-5,7-8,10-11,16H,2,6,9,12-14H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONISMKIBNWAFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2CC(C2)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-Propoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Pyrimidine Group: This step may involve nucleophilic substitution reactions where the pyrimidine ring is introduced.
Formation of the Propoxyphenyl Group: This can be done through etherification reactions where the propoxy group is attached to the phenyl ring.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Use of chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Alkoxylation of the Phenyl Ring (4-Propoxyphenyl Group)
The 4-propoxyphenyl group is introduced via nucleophilic aromatic substitution or alkylation of a phenol. For example:
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Alkylation : A phenol reacts with propan-1-ol under basic conditions (e.g., Cs₂CO₃, KI, reflux) .
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Alkyne coupling : Alternatively, propargyl bromide could react with a phenol under Sonogashira coupling conditions .
Key Reagents/Conditions :
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Propan-1-ol, Cs₂CO₃, KI, DMF, 80°C
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Propargyl bromide, Pd(PPh₃)₄, Et₃N, rt
Assembly of the Propan-1-one Core
The propan-1-one core connects the azetidine and phenyl groups. Analogous ketones are synthesized via:
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Claisen-Schmidt condensation : Reaction of an aldehyde with a ketone under basic conditions (e.g., NaOH, H₂O) .
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Oxidation : Secondary alcohols are oxidized to ketones using reagents like KMnO₄ or CrO₃ .
Key Reagents/Conditions :
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Aldehyde, ketone, NaOH, H₂O, reflux
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Secondary alcohol, KMnO₄, aqueous H₂SO₄
Final Coupling and Purification
The final compound is assembled by coupling the azetidine-pyrimidine moiety with the 4-propoxyphenyl-propan-1-one. This may involve:
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Amide bond formation : Reaction of a carboxylic acid with an amine using EDC/HOBt coupling agents .
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Purification : Column chromatography (e.g., EtOAc/Hex, 1:3 v/v) or recrystallization .
Key Reagents/Conditions :
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EDC, HOBt, DMF, rt
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EtOAc/Hex, silica gel
Data Table: Key Reactions and Conditions
Research Findings
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Structural complexity : The compound combines a strained azetidine ring with a substituted pyrimidine, requiring precise control over reaction conditions to avoid ring-opening or side reactions .
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Functional group interactions : The pyrimidine’s hydrogen bond donors (N, NH) and the azetidine’s amine may enable biological activity, as seen in kinase inhibitors .
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Synthetic challenges : Steric hindrance in the azetidine ring and regioselectivity in pyrimidine substitution necessitate optimized catalysts (e.g., microwave-assisted synthesis) or protective groups .
This compound exemplifies the integration of heterocyclic chemistry and medicinal synthesis, with potential applications in drug discovery targeting kinases or receptors.
Scientific Research Applications
Synthesis and Industrial Production
The synthesis of 3-(4-Propoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one typically involves multi-step organic reactions:
- Formation of the Azetidine Ring : Achieved through cyclization reactions involving appropriate precursors.
- Attachment of the Pyrimidine Group : Involves nucleophilic substitution reactions to introduce the pyrimidine ring.
- Formation of the Propoxyphenyl Group : Accomplished through etherification reactions.
Industrial production often optimizes reaction conditions to maximize yield and purity, utilizing catalysts and maintaining controlled temperature and pressure.
Antiproliferative Effects
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrimidine have been noted for their ability to inhibit FLT3 and CDK kinases, leading to reduced cell growth and induction of apoptosis in cancer cells .
Antimicrobial Properties
The compound may possess antimicrobial properties, with similar compounds demonstrating effectiveness against a range of bacterial infections, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus). This suggests potential therapeutic applications in treating infections .
Neuroprotective Effects
Emerging studies suggest that derivatives of this compound may exhibit neuroprotective effects. Compounds with analogous azetidine structures have shown promise in treating neurodegenerative diseases by modulating neuroinflammatory responses and promoting neuronal survival.
Pharmacokinetics
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is crucial for assessing its therapeutic viability. Preliminary data suggest favorable pharmacokinetic profiles, which could enhance its potential as a therapeutic agent .
Case Studies and Research Findings
Research findings highlight the potential applications of this compound in various fields:
- Cancer Research : Studies demonstrate its effectiveness in inhibiting cancer cell proliferation.
- Infection Control : Investigations into its antimicrobial properties suggest efficacy against resistant bacterial strains.
- Neuroscience : Research into its neuroprotective effects indicates potential for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of “3-(4-Propoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one” would involve its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with biochemical pathways to exert its effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s 4-propoxy group contrasts with halogenated (e.g., 4-chlorophenyl in 1c ), heteroaromatic (e.g., pyridinyl in No. 2158 ), and phosphorylated analogs (e.g., diphenylphosphoryl derivatives in ).
- Synthetic Yields : Yields for propan-1-one derivatives vary widely (41–96%), influenced by steric/electronic effects of substituents. For example, bulky groups like tert-butyl (3l in ) reduce reaction efficiency (68% yield) compared to simpler aryl groups .
Physicochemical and Spectroscopic Comparison
Table 2: Physical Properties and Spectroscopic Data
Key Observations :
- Physical State : Bulky substituents (e.g., naphthyl in 1d ) favor solid states, while smaller groups (e.g., thiophenyl in 1e ) result in oils. The target’s propoxy group may impart intermediate polarity.
- Spectroscopy : Aromatic protons in analogs resonate at δ 6.8–8.5, while methylene/methoxy groups appear at δ 1.0–4.6. The phosphoryl group in induces distinct 31P-NMR shifts (δ 25.1) .
Biological Activity
The compound 3-(4-Propoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula of the compound is . Its structure includes a propoxyphenyl group and a pyrimidinylamino azetidine moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. Notably, it has been shown to inhibit certain kinases, which play a crucial role in cell proliferation and survival.
Antiproliferative Effects
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives of pyrimidine have been noted for their ability to inhibit FLT3 and CDK kinases, leading to reduced cell growth and induction of apoptosis in cancer cells .
Antimicrobial Properties
The compound may also possess antimicrobial properties. Similar compounds have been effective against a range of bacterial infections, including those caused by resistant strains such as MRSA and VRE . This suggests that the compound could be explored for therapeutic use in treating infections.
Neuroprotective Effects
Emerging studies suggest that derivatives of this compound may exhibit neuroprotective effects. Compounds with similar azetidine structures have shown promise in treating neurodegenerative diseases by modulating neuroinflammatory responses and promoting neuronal survival .
Case Studies and Research Findings
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable pharmacokinetics, which could enhance its therapeutic viability.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(4-Propoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:
Azetidine ring formation : Intermediate azetidine derivatives (e.g., 3-(pyrimidin-2-ylamino)azetidine) can be synthesized via transition metal-catalyzed reactions, as demonstrated in azetidine-containing compounds (e.g., GP-6 and GP-8 routes using Zn or brominated intermediates) .
Ketone linkage : The propan-1-one backbone is constructed via Friedel-Crafts acylation or Claisen-Schmidt condensation, with 4-propoxyphenyl groups introduced through alkoxy-substituted acetophenone precursors .
Final coupling : The azetidine and propan-1-one moieties are linked using amide or nucleophilic substitution reactions under inert conditions .
- Key Intermediates :
- 3-(Pyrimidin-2-ylamino)azetidine
- 4-Propoxyacetophenone derivatives
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., propoxyphenyl protons at δ 1.0–1.5 ppm, azetidine ring protons at δ 3.5–4.0 ppm) .
- FT-IR : Stretching vibrations at ~1650 cm (C=O ketone), ~3300 cm (N-H pyrimidine) .
- HPLC/MS : Quantify purity (>95%) and validate molecular weight (e.g., expected [M+H] peak) .
Advanced Research Questions
Q. What strategies optimize the yield of azetidine ring formation during synthesis?
- Methodological Answer :
- Catalytic Systems : Use Pd or Cu catalysts for cross-coupling reactions to enhance regioselectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates .
- Temperature Control : Maintain 60–80°C to minimize side reactions .
- Example Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pd-catalyzed (GP-6) | 78 | 98 |
| Zn-mediated (GP-8) | 65 | 95 |
Q. How do structural modifications at the pyrimidine-2-ylamino moiety influence binding affinity in kinase inhibition assays?
- Methodological Answer :
- Substituent Screening : Replace pyrimidine with quinazoline or triazine to assess steric/electronic effects .
- Computational Docking : Molecular dynamics simulations predict binding modes to ATP-binding pockets (e.g., using AutoDock Vina) .
- In Vitro Testing : IC values against kinases (e.g., EGFR, CDK2) correlate with substituent electronegativity .
- Example Findings :
- Pyrimidine-NH groups enhance hydrogen bonding (IC = 12 nM for EGFR).
- Bulky substituents (e.g., methyl) reduce activity (IC > 500 nM) .
Q. What analytical challenges arise in resolving stereoisomers of this compound, and how are they addressed?
- Methodological Answer :
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
- Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects at 220–250 nm .
- Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) resolves stereochemistry .
Q. How is the compound’s stability assessed under physiological conditions for in vivo studies?
- Methodological Answer :
- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0); monitor degradation via HPLC .
- Metabolic Stability : Use liver microsomes (human/rat) to quantify CYP450-mediated oxidation .
- Plasma Protein Binding : Equilibrium dialysis to measure free fraction (e.g., >90% bound in rat plasma) .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
